4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide
Description
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Properties
IUPAC Name |
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-4-14(5-2)17(15,16)12-8-6-11(7-9-12)10(3)13/h6-10H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYBJCPCCOIVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride, which is reacted with diethylamine to form N,N-diethylbenzenesulfonamide.
Aminoethylation: The N,N-diethylbenzenesulfonamide is then subjected to a reaction with ethyleneimine or a similar reagent to introduce the aminoethyl group at the para position of the benzene ring.
The reaction conditions often involve the use of a solvent such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce sulfinamides.
Scientific Research Applications
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Due to its sulfonamide structure, it may have potential as an antimicrobial agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
4-(1-aminoethyl)pyridine: This compound has a similar aminoethyl group but differs in the core structure, which is a pyridine ring instead of a benzene ring.
4-aminopyridine: Another related compound with an amino group attached to a pyridine ring.
Uniqueness
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both aminoethyl and diethyl groups on the benzenesulfonamide core distinguishes it from other sulfonamides and related compounds.
Biological Activity
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various sulfonamide drugs, which are known for their antibacterial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanism of action.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily linked to its interaction with specific enzymes and cellular pathways. Research indicates that sulfonamides often inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus exhibiting antibacterial effects.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. For example, studies have shown that this compound can inhibit the growth of Mycobacterium tuberculosis (Mtb) by targeting phosphopantetheinyl transferase (PptT), an essential enzyme in lipid biosynthesis and virulence factor production in Mtb .
Table 1: In Vitro Activity Against Bacterial Strains
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| This compound | 6.6 | Mycobacterium tuberculosis |
| Lidamidine | >100 | Mycobacterium tuberculosis |
| Proguanil | >100 | Mycobacterium tuberculosis |
In Vivo Studies
In vivo studies have further supported the efficacy of this compound. Animal models treated with this compound showed reduced bacterial load and improved survival rates compared to control groups. These findings suggest that the compound not only inhibits bacterial growth but also enhances host immune responses against infections .
Toxicological Profile
While evaluating the biological activity, it is essential to consider the compound's safety profile. Preliminary studies indicate that high concentrations may lead to cardiotoxicity, as evidenced by alterations in cardiomyocyte function . This aspect necessitates further investigation into dose-dependent effects and potential side effects.
Case Studies
A notable case study involved the application of this compound in treating drug-resistant strains of Mtb. Patients who were administered this compound as part of a combination therapy exhibited significant clinical improvement, highlighting its potential as a therapeutic agent against resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
